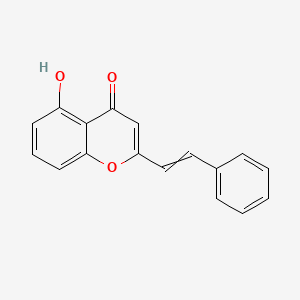

5-Hydroxy-2-styrylchromone

Description

Structure

3D Structure

Properties

CAS No. |

158264-61-0 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

5-hydroxy-2-(2-phenylethenyl)chromen-4-one |

InChI |

InChI=1S/C17H12O3/c18-14-7-4-8-16-17(14)15(19)11-13(20-16)10-9-12-5-2-1-3-6-12/h1-11,18H |

InChI Key |

TVYPHWROTJAZCQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC(=O)C3=C(C=CC=C3O2)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=O)C3=C(C=CC=C3O2)O |

Synonyms |

5-hydroxy-2-styrylchromone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 5 Hydroxy 2 Styrylchromone

Botanical and Microbial Sources of 5-Hydroxy-2-styrylchromone

Research has identified this compound in the plant kingdom. Specifically, it has been isolated from the rhizomes of Imperata cylindrica, a species of perennial rhizomatous grass. nih.govipb.pt This plant is the primary documented natural source for this particular chemical compound. While other styrylchromone derivatives have been isolated from various other plants and even a marine cryptophyte, Imperata cylindrica remains the key botanical origin for this compound. nih.govmdpi.comjapsonline.com

| Botanical Source | Plant Part | Reference |

|---|---|---|

| Imperata cylindrica | Rhizomes | nih.govipb.pt |

Advanced Chromatographic and Extraction Techniques for Isolation of this compound

The isolation of this compound from its natural matrix involves a multi-step process combining extraction and chromatography. The initial step typically involves the extraction of the dried and powdered plant material (rhizomes of Imperata cylindrica) with a suitable organic solvent. nih.gov Methanol (B129727) is commonly used for this purpose, creating a crude methanolic extract containing a complex mixture of phytochemicals. nih.gov

Following extraction, the crude extract is subjected to various chromatographic techniques to separate the target compound from other constituents. A common strategy involves:

Solvent-Solvent Partitioning: The crude extract may be partitioned between immiscible solvents of varying polarity (e.g., hexane (B92381), ethyl acetate, and water) to achieve a preliminary fractionation of compounds based on their polarity.

Column Chromatography (CC): The fraction enriched with the target compound is then typically subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. A gradient elution system, employing a mixture of non-polar and polar solvents such as hexane and ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are often pooled and further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining the compound in a highly pure form.

| Technique | Purpose | Typical Implementation |

|---|---|---|

| Solvent Extraction | Initial removal of phytochemicals from plant material | Maceration or Soxhlet extraction with methanol or ethanol |

| Column Chromatography | Initial separation of compounds from the crude extract | Stationary phase: Silica gel; Mobile phase: Gradient of hexane/ethyl acetate |

| Preparative HPLC | Final purification to achieve high purity | Reversed-phase C18 column with a mobile phase like methanol/water |

Strategies for Purity Assessment and Structural Elucidation in Natural Product Research of this compound

Once isolated, the purity of this compound must be assessed, and its chemical structure must be unequivocally confirmed. This is accomplished using a combination of spectroscopic and analytical methods.

Purity Assessment: The purity of the isolated compound is typically checked using analytical HPLC, which should show a single, sharp peak. Thin-Layer Chromatography (TLC) is also used for a quick purity check, where a pure compound should appear as a single spot. The melting point is another important physical constant; a sharp and defined melting point range is indicative of high purity. mdpi.com

Structural Elucidation: The precise molecular structure is determined using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides critical information about the number and type of protons and carbons in the molecule. 2D NMR experiments (such as COSY, HSQC, and HMBC) are employed to establish the connectivity between atoms and definitively assemble the molecular skeleton. ipb.ptcore.ac.uk

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the elemental formula of the compound. nih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the chromophoric system within the molecule, which is characteristic of the chromone (B188151) structure.

| Method | Purpose | Information Obtained |

|---|---|---|

| HPLC & TLC | Purity Assessment | Confirmation of a single component |

| Melting Point | Purity Assessment | A sharp melting range indicates high purity |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural Elucidation | Carbon-hydrogen framework and atom connectivity ipb.ptcore.ac.uk |

| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation | Exact molecular weight and elemental formula nih.gov |

| Infrared (IR) Spectroscopy | Structural Elucidation | Identification of functional groups (e.g., -OH, C=O) mdpi.com |

Synthetic Pathways and Chemical Modification Strategies for 5 Hydroxy 2 Styrylchromone

Retrosynthetic Analysis and Total Synthesis of 5-Hydroxy-2-styrylchromone

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the analysis reveals key bond disconnections that point toward established chemical reactions.

The primary disconnection breaks the chromone (B188151) ring at the ether linkage and the C2-C3 bond, which corresponds to a cyclodehydration reaction in the forward direction. This leads to a β-diketone intermediate, specifically a 1-(2,6-dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one. A further disconnection of this diketone, through a retro-Baker-Venkataraman rearrangement, simplifies the structure into two key precursors: 2',6'-dihydroxyacetophenone (B134842) and a cinnamoyl derivative (like cinnamoyl chloride or cinnamic acid).

The most prevalent and classical total synthesis route for this compound and its analogues is the Baker-Venkataraman rearrangement . ipb.ptclockss.org This method generally involves a three-step sequence:

Esterification: The synthesis begins with the condensation of a 2'-hydroxyacetophenone (B8834) (in this case, 2',6'-dihydroxyacetophenone) with a cinnamoyl chloride or by reacting it with cinnamic acid in the presence of a coupling agent. ipb.pt

Rearrangement: The resulting ester undergoes a base-promoted Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate. ipb.ptmdpi.com This key step involves an intramolecular acylation.

Cyclodehydration: The final step is the acid-catalyzed cyclodehydration of the diketone, which forms the pyrone ring of the chromone core. mdpi.comcore.ac.uk

Modifications to this classical approach have been developed to improve yields and simplify the procedure. For instance, new 5-hydroxy-2-styrylchromones have been prepared through modified Baker-Venkataraman methods, confirming the (E)-stereochemistry of the styryl double bond through detailed NMR analysis. rsc.orgresearchgate.netscispace.comresearchgate.net

| Synthetic Step | Reagents and Conditions | Intermediate/Product | Reference |

| Esterification | 2',6'-dihydroxyacetophenone, Cinnamic acid, DCC, 4-PPy, CH₂Cl₂ | 2',6'-dicinnamoyloxyacetophenone | ipb.pt |

| Rearrangement | Potassium carbonate, Pyridine, 120°C or MW irradiation | 3-cinnamoyl-5-hydroxy-2-styrylchromone | ipb.pt |

| Cyclodehydration | p-Toluenesulfonic acid (p-TSA) or Iodine in DMSO | (E)-2-Styrylchromone | mdpi.comcore.ac.uk |

| Debenzylation (for analogues) | HBr in acetic acid, reflux | Hydroxy-2-styrylchromone | researchgate.net |

This table presents a generalized summary of conditions reported for the synthesis of 5-hydroxy-2-styrylchromones and related derivatives.

Directed Synthesis of this compound Analogues and Derivatives

The foundational structure of this compound serves as a versatile scaffold for creating a diverse range of analogues and derivatives. These modifications are typically aimed at exploring structure-activity relationships for various biological targets.

One common strategy involves the synthesis of 3-cinnamoyl-5-hydroxy-2-styrylchromones . These are prepared via a modification of the Baker-Venkataraman method where 2',6'-dihydroxyacetophenone is reacted with two equivalents of a cinnamic acid derivative. ipb.ptuac.pt The resulting 2',6'-dicinnamoyloxyacetophenones undergo cyclo-dehydration to yield the target 3-cinnamoyl derivatives. ipb.pt

Another approach focuses on introducing different substituents onto the chromone core or the styryl moiety. This is often achieved by starting with appropriately substituted 2'-hydroxyacetophenones or cinnamic acids. core.ac.uk For synthesizing polyhydroxy-2-styrylchromones, a common tactic is to use benzyl (B1604629) protecting groups for the hydroxyl functions, which are then removed in the final step via acid-promoted debenzylation. core.ac.ukresearchgate.netipb.pt

More complex heterocyclic systems can also be synthesized from 5-hydroxy-2-styrylchromones. For example, they can undergo a Diels-Alder reaction with ortho-benzoquinodimethane to produce 2-(3-aryl-1,2,3,4-tetrahydronaphth-2-yl)-5-hydroxychromones, which can be further dehydrogenated to yield 2-(3-arylnaphth-2-yl)-5-hydroxychromones. researchgate.net Additionally, 1,6-conjugate addition of nitromethane (B149229) to (E)-2-styrylchromones using a DBU catalyst can lead to the formation of novel 2-substituted 4-arylpyrrole derivatives. researchgate.net

| Starting Material | Reaction Type | Reagents | Analogue/Derivative Class | Reference |

| 2',6'-Dihydroxyacetophenone & Cinnamic acids (2 equiv.) | Baker-Venkataraman Modification | K₂CO₃, Pyridine | 3-Cinnamoyl-5-hydroxy-2-styrylchromones | ipb.ptuac.pt |

| Benzyloxy-substituted acetophenones & Cinnamic acids | Baker-Venkataraman followed by debenzylation | p-TSA/DMSO then HBr/AcOH | Polyhydroxy-2-styrylchromones | core.ac.ukresearchgate.net |

| This compound | Diels-Alder Reaction | ortho-Benzoquinodimethane | 2-(Naphth-2-yl)chromones | researchgate.net |

| (E)-2-Styrylchromone | 1,6-Conjugate Addition | Nitromethane, DBU | 2-Substituted 4-arylpyrroles | researchgate.net |

This table showcases various strategies for synthesizing analogues of this compound.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

While classical organic synthesis provides robust methods for producing this compound, the fields of chemoenzymatic and biocatalytic synthesis offer promising alternatives that can provide higher selectivity and milder reaction conditions. However, specific literature detailing the direct chemoenzymatic synthesis of this compound is limited.

Research into related chromone structures demonstrates the potential of this approach. A notable example is the chemoenzymatic synthesis of 3-halochromones , which are valuable precursors for other chromone derivatives. nih.gov This method employs a vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) to catalyze the oxidative α-halogenation of o-hydroxy enaminones in an aqueous micellar system. nih.gov This biocatalytic process avoids the use of toxic and corrosive halogenating agents typically required in traditional synthesis. nih.gov While this has not been directly applied to this compound, it establishes a proof-of-concept for using enzymes to perform key transformations on the chromone framework, which could potentially be adapted.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound and its analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several strategies have been reported that align with these principles:

Use of Greener Solvents: Researchers have developed synthetic routes that utilize more environmentally benign solvents. One approach for the synthesis of 2-styrylchromones involves using PEG-400 as a recyclable and eco-friendly reaction medium. acgpubs.org Another key development is the use of water as a solvent for the base-catalyzed (potassium carbonate) cyclodehydration of the β-diketone intermediate, which is a significant improvement over traditional methods requiring solvents like DMSO at high temperatures. mdpi.com

Solvent-Free Conditions: A green synthesis of flavones and 2-styrylchromones has been described that proceeds via the cyclodehydration of the corresponding diketones under solvent-free conditions using phosphorus pentoxide and grinding techniques. mdpi.com

Biocatalysis: As discussed in the previous section, chemoenzymatic methods, such as the synthesis of 3-halochromones, inherently support green chemistry. nih.gov These reactions are performed in aqueous media under mild conditions, reducing both energy consumption and the need for hazardous organic solvents and reagents. nih.gov

These examples highlight a clear trend toward developing more sustainable synthetic pathways for the 2-styrylchromone class of compounds.

Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Styrylchromone and Its Analogues

Elucidation of Key Pharmacophoric Features of 5-Hydroxy-2-styrylchromone

The fundamental structure of 2-styrylchromones (2-SCs), which are vinylogues of flavones, provides a versatile scaffold for various biological activities. researchgate.netnih.gov The core pharmacophore consists of a chromone (B188151) ring system (a benzo-γ-pyrone) attached to a styryl group at the 2-position. nih.govscienceopen.com Several structural elements are considered critical for the biological activities observed in this class of compounds.

The presence of a hydroxyl group at the C-5 position of the A-ring is a significant feature. This 5-OH group can form an intramolecular hydrogen bond with the C-4 carbonyl group, influencing the planarity and electronic properties of the molecule. core.ac.uk The planarity of the 2-SC molecule is thought to facilitate its access to the catalytic sites of enzymes. ipb.pt

The styryl moiety, which includes the exocyclic Cα-Cβ double bond, extends the conjugation of the chromone system. This extended π-system is crucial for the molecule's interaction with biological targets. The stereochemistry of this double bond is predominantly in the E (trans) configuration, which is considered the more stable and active conformation. researchgate.netresearchgate.netrsc.org

Furthermore, the substitution pattern on both the A-ring of the chromone and the B-ring of the styryl group plays a pivotal role in defining the specific biological activity. For instance, the presence of hydroxyl groups, particularly a catechol (ortho-dihydroxy) moiety on the B-ring, is often associated with potent antioxidant and enzyme inhibitory activities. nih.govscienceopen.com

In essence, the key pharmacophoric features of this compound can be summarized as:

The chromone nucleus as the core scaffold.

A hydroxyl group at the C-5 position.

The styryl group at the C-2 position, typically in an E-configuration.

The pattern and nature of substituents on the A and B rings.

Impact of Substituent Modifications on the Biological Activities of this compound Derivatives

Modifications of the substituents on the this compound scaffold have profound effects on the biological activities of the resulting derivatives. These modifications allow for the fine-tuning of their pharmacological profiles.

Hydroxyl Group Substitutions: The number and position of hydroxyl groups are critical determinants of activity.

Antioxidant Activity: An increase in the number of phenolic hydroxyl groups generally leads to enhanced antioxidant activity. derpharmachemica.com Derivatives with a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) pattern on the B-ring exhibit strong radical scavenging properties. nih.gov The presence of hydroxyl groups at C-5 and C-7 on the A-ring also contributes significantly to antioxidant and xanthine (B1682287) oxidase inhibitory activity. nih.govscienceopen.com

Antidiabetic Activity: Hydroxylated 2-styrylchromones have shown potential as antidiabetic agents by inhibiting α-amylase and α-glucosidase. acgpubs.org The position of the hydroxyl groups is crucial; for example, -OH groups at the 4' and 7 positions have been found to confer better antidiabetic activity than those at the 3' and 6 positions. acgpubs.org Replacing these hydroxyl groups with methoxy (B1213986) substituents leads to a decrease in activity. acgpubs.org

Anti-inflammatory Activity: 2-Styrylchromones with a catechol-substituted B-ring have been shown to be potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade. ipb.pt

Methoxy Group Substitutions: The introduction of methoxy groups can also modulate biological activity.

Anticancer Activity: Studies have indicated that 2-styrylchromone derivatives with methoxy groups tend to exhibit significant anticancer activity. japsonline.com In some cases, compounds with multiple methoxy substituents showed the best anticancer effects, both in vitro and in silico. japsonline.com

Halogen Substitutions: The incorporation of halogen atoms, such as fluorine, can influence the electronic properties and bioavailability of the compounds.

Antibacterial Activity: Fluorinated 2-styrylchromones have demonstrated notable antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus. ukzn.ac.za Difluorination on the phenyl ring was found to enhance this activity, and substitution at the 6-position was superior to substitution at the 7-position. ukzn.ac.za

Other Substitutions:

Cinnamoyl Group: The introduction of a cinnamoyl group at the C-3 position of this compound has been explored, creating a new series of derivatives with potentially altered biological profiles. researchgate.netrsc.orgscispace.com

The following table summarizes the impact of various substituents on the biological activities of 2-styrylchromone derivatives based on several research findings.

| Substituent/Modification | Position(s) | Observed Biological Activity | Key Findings |

| Hydroxyl (-OH) | B-ring (catechol) | Antioxidant, Anti-inflammatory | Potentiates xanthine oxidase and 5-LOX inhibition. nih.govscienceopen.comipb.pt |

| Hydroxyl (-OH) | A-ring (C-5, C-7) | Antioxidant | Contributes to increased activity. nih.govscienceopen.com |

| Hydroxyl (-OH) | 4' and 7 | Antidiabetic | More effective than substitution at 3' and 6 positions. acgpubs.org |

| Methoxy (-OCH₃) | Various | Anticancer | Tends to increase anticancer activity. japsonline.comjapsonline.com |

| Fluorine (-F) | 6-position | Antibacterial | Superior antibacterial activity compared to 7-position substitution. ukzn.ac.za |

| Difluorination | Phenyl ring | Antibacterial | Enhances antibacterial activity. ukzn.ac.za |

Computational Chemistry and Molecular Modeling in SAR Analysis of this compound

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of this compound and its analogues. These methods provide insights into the three-dimensional (3D) structure of the molecules, their electronic properties, and their interactions with biological targets at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme.

Anticancer Activity: Docking studies have been used to investigate the interaction of 2-styrylchromone derivatives with protein targets like the human kinesin Eg5, which is involved in cell division. japsonline.com These studies help to rationalize the observed in vitro anticancer activity and guide the design of more potent inhibitors. japsonline.comjapsonline.com

Antidiabetic Activity: In silico molecular docking has been performed to assess the inhibitory potential of 2-styrylchromones against pancreatic α-amylase. acgpubs.org The results, which often correlate with in vitro assays, show that these compounds can fit into the active site of the enzyme, with binding energies comparable to or better than standard drugs like acarbose. acgpubs.org

Monoamine Oxidase (MAO) Inhibition: Molecular modeling studies have been conducted to understand the interactions of chromone derivatives with MAO-A and MAO-B isoforms, which are targets for neurodegenerative diseases. core.ac.uk

5-HT₂B Receptor Antagonism: Ligand docking studies have helped to identify a putative binding pocket for 5-hydroxy-2-(2-phenylpropyl)chromone, a non-nitrogenous antagonist of the 5-HT₂B receptor, and to understand its improved affinity compared to the parent compound. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Cytotoxicity: QSAR analysis has been applied to a series of 2-styrylchromone derivatives to understand their cytotoxicity and tumor-specificity. iiarjournals.org These studies have shown that the tumor-specificity can be explained mainly by molecular shape and electronic state, which are quantified by various chemical descriptors. iiarjournals.org

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity.

MAO-B Inhibition: A 3D-pharmacophore model for 3-styrylchromone-based MAO-B inhibitors has been developed. josai.ac.jp This model revealed that features like a hydrogen bond acceptor (corresponding to the C-4 carbonyl of the chromone), a hydrogen bond donor, and aromatic rings are crucial for potent inhibition. josai.ac.jp

These computational approaches, often used in combination, provide a powerful platform for rational drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds before their synthesis and biological testing.

Conformational Analysis and Stereochemical Considerations in this compound Activity

The three-dimensional arrangement of atoms in this compound and its analogues, including their conformation and stereochemistry, is a critical factor influencing their biological activity.

Conformation: 2-Styrylchromones are characterized by a high degree of conjugation, which imposes a certain rigidity and planarity on the molecule. clockss.org The rotation around the single bond connecting the chromone ring and the styryl group (C2-Cα) is restricted. X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies, particularly using Nuclear Overhauser Effect (NOE) experiments, have established that 2-styrylchromones predominantly exist in an s-trans conformation in both the solid state and in solution. researchgate.netclockss.org This planar conformation is believed to be important for their biological activity, potentially by facilitating their entry into the hydrophobic cavities of enzyme active sites. ipb.pt

Stereochemistry: The most significant stereochemical feature of this compound is the geometry of the exocyclic double bond (Cα=Cβ) of the styryl group.

E/Z Isomerism: These compounds can exist as two geometric isomers, (E) (trans) and (Z) (cis). The (E)-isomer is generally the more thermodynamically stable and is the form predominantly synthesized and found in nature. researchgate.netrsc.orgscispace.comipb.pt The (E) stereochemistry of the double bond in 5-hydroxy-2-styrylchromones has been unambiguously confirmed using 1D and 2D NMR techniques, including NOE experiments. researchgate.netresearchgate.netrsc.orgscispace.com The biological activity is often associated with the (E)-isomer, as its specific spatial arrangement is crucial for effective binding to target macromolecules. While syntheses of (Z)-3-styrylchromones have been reported, the focus for 2-styrylchromones remains heavily on the (E)-isomers due to their prevalence and established activity. nih.gov

The conformational and stereochemical properties of 5-hydroxy-2-styrylchromones are thus integral to their pharmacophoric profile, dictating how they present their functional groups for interaction with biological targets.

Molecular and Cellular Mechanisms of Action of 5 Hydroxy 2 Styrylchromone

Target Identification and Validation for 5-Hydroxy-2-styrylchromone

The process of identifying and validating the biological targets of a compound is foundational to understanding its mechanism of action. core.ac.uk This involves demonstrating a clear association between the molecule's interaction with a target (like an enzyme or receptor) and the resulting therapeutic effect. medscape.com For this compound, several potential targets have been identified through various screening and experimental approaches.

A key study identified (E)-5-hydroxy-2-styrylchromone as a compound with notable anti-norovirus activity, exhibiting an IC₅₀ value of approximately 7µM against a murine norovirus model. researchgate.net This finding points toward specific viral proteins as potential targets for this compound, although the exact viral target has not yet been elucidated.

Furthermore, studies on a range of hydroxylated 2-styrylchromones have validated their capacity to inhibit key enzymes involved in pathological processes. Potent inhibition of xanthine (B1682287) oxidase, an enzyme implicated in gout and oxidative stress, has been demonstrated for several polyhydroxy-2-styrylchromones. efmc.infocore.ac.ukresearchgate.net Similarly, enzymes within the arachidonic acid metabolic pathway, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), are known targets for 2-styrylchromone derivatives, highlighting their anti-inflammatory potential. efmc.inforesearchgate.netnih.gov The validation of these targets is often achieved through enzyme inhibition assays, which measure the compound's ability to block the enzyme's function, and subsequent studies in cellular or animal models to confirm the physiological effect. medscape.com

Modulation of Intracellular Signaling Pathways by this compound

The interaction of this compound and related compounds with their molecular targets triggers changes in complex intracellular signaling networks. A primary pathway implicated in the action of 2-styrylchromones is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade, a critical regulator of immune and inflammatory responses. nih.govresearchgate.netcore.ac.uk

Activation of the NF-κB pathway is a hallmark of many inflammatory conditions. researchgate.net Pro-inflammatory stimuli, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), lead to the degradation of the inhibitory protein IκBα. nih.gov This releases the NF-κB dimer (commonly the p65/p50 subunit), allowing it to translocate to the nucleus. nih.gov Once in the nucleus, it binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govcore.ac.uk

Research on structurally related 2-styrylchromones demonstrates their ability to inhibit this pathway. One study showed that a 2-styrylchromone derivative could reverse the IL-1β-induced degradation of IκBα and subsequently decrease the levels of the p65 subunit in the nucleus. nih.gov This inhibitory action effectively dampens the inflammatory response at a transcriptional level. nih.govnih.gov The ability of several 2-styrylchromones to inhibit NF-κB activation has been confirmed in human monocytic cell lines, with the hydroxylation pattern on the molecule influencing the degree of inhibition. researchgate.netscienceopen.com

Interactions of this compound with Enzymes and Receptors

Detailed enzymatic and receptor-binding studies have provided significant insight into the mechanism of action of this compound and its analogues. These compounds exhibit inhibitory activity against a range of enzymes and can interact with specific receptors.

Enzyme Interactions

The 2-styrylchromone scaffold has been shown to be a potent inhibitor of several key enzymes. The hydroxylation pattern, including the presence of a hydroxyl group at the C-5 position, is often crucial for this activity. nih.gov

Xanthine Oxidase (XO): This enzyme plays a central role in purine (B94841) metabolism and its overactivity is linked to hyperuricemia and gout. researchgate.net Several hydroxylated 2-styrylchromones are potent, non-competitive inhibitors of XO. tandfonline.com Studies have shown that derivatives with hydroxyl groups on both the A and B rings are particularly effective. For instance, a 5,7-dihydroxy-2-styrylchromone derivative was found to be a potent XO inhibitor. nih.govscienceopen.com The inhibitory capacity of some 2-styrylchromones surpasses that of allopurinol (B61711), a clinically used XO inhibitor. nih.govtandfonline.com

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net A study of twelve hydroxylated 2-styrylchromones revealed a strong and systematic inhibition of α-glucosidase, with most acting as non-competitive inhibitors. researchgate.netresearchgate.net The inhibitory effect on α-amylase was less pronounced. researchgate.netresearchgate.net A derivative with a 5-hydroxy substitution (1C) was among the most effective compounds against α-amylase in its group. researchgate.net

Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX): These are central enzymes in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.govup.pt Certain 2-styrylchromones have been identified as dual inhibitors of COX-1 and 5-LOX, giving them a broad anti-inflammatory profile. researchgate.netnih.gov The most effective compounds in these studies often possess structural features known for antioxidant activity, such as catechol or phenol (B47542) groups on the B-ring. researchgate.netnih.gov The mechanism for 5-LOX inhibition may involve reducing the active-site iron or scavenging radical intermediates. ipb.pt

Table 1: Inhibitory Activity of Selected 2-Styrylchromone Derivatives on Various Enzymes

| Enzyme | Compound Structure | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Xanthine Oxidase (XO) | 5,7-dihydroxy-2-(3',4'-dihydroxy-styryl)chromone | 0.55 µM | nih.govscienceopen.com |

| Xanthine Oxidase (XO) | 5,7-dihydroxy-2-styrylchromone | 2.52 µM | nih.govscienceopen.com |

| α-Amylase | This compound | 25.9 µM | researchgate.net |

| α-Glucosidase | 5-hydroxy-2-(3',4'-dihydroxy-styryl)chromone | 19.3 µM | researchgate.net |

Receptor Interactions

While enzyme inhibition is a well-documented mechanism, interactions with cellular receptors also contribute to the biological profile of styrylchromones.

A₃ Adenosine (B11128) Receptors: The 2-styrylchromone structure has been associated with antagonism of A₃ adenosine receptors, a property explored for potential therapeutic applications. nih.govderpharmachemica.com

Serotonin (B10506) 5-HT₂B Receptors: While not the exact compound, a closely related analogue, 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC), where the styryl double bond is saturated, has been identified as a non-nitrogenous antagonist of the serotonin 5-HT₂B receptor with a pKi of 5.6. acs.org This suggests that the chromone (B188151) scaffold itself has the potential for interaction with G-protein coupled receptors, and further investigation into this compound at this receptor is warranted.

Genomic and Proteomic Profiling of Cellular Responses to this compound

While specific genomic and proteomic studies exclusively focused on cellular responses to this compound are not yet widely published, these modern analytical techniques are crucial for obtaining a comprehensive, systems-level understanding of a compound's mechanism of action. nautilus.bio Such approaches move beyond single-target analysis to map the global changes in gene and protein expression within a cell upon treatment. ecancer.orgmdpi.com

Genomic Profiling

Genomic analysis, often using techniques like DNA microarrays or RNA-sequencing (RNA-seq), measures the changes in messenger RNA (mRNA) levels across the entire genome. nih.gov Applying this to cells treated with this compound would identify which genes are upregulated or downregulated. This can reveal entire signaling pathways and biological processes affected by the compound. researchgate.net For example, a genomic study could confirm the downregulation of NF-κB target genes, providing broader evidence for its anti-inflammatory mechanism. nih.gov

Proteomic Profiling

Proteomics is the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.combrieflands.com Techniques like mass spectrometry-based quantitative proteomics can reveal how the abundance of thousands of proteins changes in response to a drug. biogenity.comfrontiersin.org This is particularly insightful because proteins are often the direct targets of drugs and are the functional machinery of the cell. aacrjournals.org

A proteomic study of this compound could:

Identify novel protein targets by observing which proteins' expression levels change significantly. ecancer.org

Reveal post-transcriptional regulation by finding changes in protein levels that don't correlate with mRNA changes. researchgate.net

Characterize downstream effects by mapping alterations in protein networks and signaling cascades. mdpi.com

By integrating genomic and proteomic data, researchers can build detailed models of a compound's cellular effects, leading to a more refined understanding of its therapeutic potential and potential off-target effects. researchgate.netnih.gov

Investigational Biological Activities of 5 Hydroxy 2 Styrylchromone in Preclinical Models

Antiproliferative and Apoptosis-Inducing Mechanisms of 5-Hydroxy-2-styrylchromone in Cell Lines

The potential of this compound and related compounds to inhibit cancer cell growth has been evaluated in various human tumor cell lines. These compounds have demonstrated notable antiproliferative effects, often with a degree of selectivity for tumor cells over normal cells. The underlying mechanisms are multifaceted, primarily involving the induction of apoptosis and interference with the cell cycle.

Studies on a range of synthetic 2-styrylchromones have shown cytotoxic activity against several cancer cell lines, including oral squamous cell carcinoma (HSC-2, HSC-3), promyelocytic leukemia (HL-60), cervical cancer (HeLa), and breast cancer (BT483) cells. The antiproliferative activity is concentration-dependent and influenced by the substitution pattern on the chromone (B188151) and styryl rings. While specific data for the parent this compound is part of a broader investigation, the class of hydroxylated and methoxylated 2-styrylchromones has shown significant promise. For example, certain derivatives exhibit potent cytotoxicity with IC₅₀ values in the low micromolar range against sensitive cell lines like HeLa.

The primary mechanism for the antiproliferative action of these styrylchromones is the induction of programmed cell death, or apoptosis. In susceptible cancer cells, these compounds trigger key apoptotic events. One of the hallmark features observed is the fragmentation of internucleosomal DNA, a critical step in the apoptotic process. This has been visualized using techniques like DAPI staining and confirmed by agarose (B213101) gel electrophoresis.

Furthermore, the activation of the caspase cascade, which executes the apoptotic program, is a central finding. Studies have demonstrated that treatment with active 2-styrylchromones leads to the enzymatic activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), as well as the key executioner caspase, caspase-3. The concurrent activation of both extrinsic and intrinsic pathways suggests that these compounds can trigger apoptosis through multiple signaling routes, enhancing their efficacy.

Table 3: Antiproliferative and Apoptotic Mechanisms of 2-Styrylchromones in Cancer Cell Lines

| Cell Line(s) | Mechanism | Key Findings | Derivative Characteristics | Reference(s) |

| HL-60 (Promyelocytic Leukemia), HSC-2 (Oral Squamous Carcinoma) | Apoptosis Induction | Induced internucleosomal DNA fragmentation. | Methoxy-substituted 2-styrylchromones. | |

| HL-60 (Promyelocytic Leukemia) | Caspase Activation | Activated caspases 3, 8, and 9, indicating involvement of both extrinsic and intrinsic apoptotic pathways. | Methoxy-substituted 2-styrylchromones. | |

| HeLa (Cervical Cancer) | Cell Cycle Arrest & Apoptosis | Induced cell cycle arrest in the sub-G1 phase in a concentration-dependent manner, indicating DNA fragmentation. | A 2-styrylchromone derivative (4q) was particularly potent (IC₅₀ = 4.9 μM). | |

| HSC-2 (Oral Squamous Carcinoma) | Cell Cycle Arrest & Apoptosis | Caused accumulation of cells in the sub-G1 and G2/M phases, indicating apoptosis and mitotic arrest. | Methoxy-substituted 2-styrylchromones. | |

| MCF-7 (Breast Adenocarcinoma), NCI-H460 (Non-small Cell Lung Cancer) | Cell Cycle Arrest | Induced a hold in the G2/M phase of the cell cycle in a concentration- and time-dependent manner. | 4'-Methoxy-2-styrylchromone. | |

| HCT116 (Colorectal Cancer) | Signal Transduction & Apoptosis | Inhibited activation of ERK1/2 and AKT; downregulated anti-apoptotic XIAP; upregulated pro-apoptotic Bax and caspase-3/7. | A related 3-styrylchromone derivative. |

Pharmacokinetic and Biotransformation Studies of 5 Hydroxy 2 Styrylchromone in Non Human Systems

Absorption and Distribution Profiles of 5-Hydroxy-2-styrylchromone in In Vitro Models and Animal Studies

Specific experimental data detailing the absorption and distribution of this compound are limited. However, established methodologies for evaluating related compounds offer a framework for how these properties would be investigated.

In Vitro and In Silico Models

To predict the oral bioavailability of a compound, in vitro models are indispensable. The Caco-2 cell permeability assay, for instance, is a standard method used to assess the potential for intestinal absorption of chromone (B188151) derivatives. nih.gov This model helps in determining whether a compound is likely to be absorbed through passive diffusion or active transport mechanisms. In the initial phases of drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also valuable tools. semanticscholar.org These computational models can provide early estimates of pharmacokinetic parameters, including gastrointestinal absorption and the likelihood of crossing the blood-brain barrier. semanticscholar.org

Animal Studies

To validate in vitro and in silico findings, studies in animal models are crucial for understanding the in vivo behavior of a compound. Typically, this involves administering the compound to species such as rats or dogs and measuring its concentration in plasma and various tissues over time. nih.gov Such studies are necessary to determine fundamental pharmacokinetic parameters for this compound, including its rate and extent of absorption and its pattern of distribution throughout the body.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

The biotransformation of foreign compounds like this compound is expected to primarily occur in the liver through enzymatic reactions that increase their water solubility to facilitate elimination.

Anticipated Metabolic Pathways

The chemical structure of this compound, featuring a phenolic hydroxyl group, suggests that it will predominantly undergo Phase II conjugation reactions. The main pathways are expected to be:

Glucuronidation: The covalent addition of a glucuronic acid moiety to the 5-hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The conjugation of a sulfate (B86663) group, mediated by sulfotransferases (SULTs).

These processes result in the formation of more polar metabolites that are more easily excreted. msdmanuals.com It is also possible that Phase I reactions, such as hydroxylation on the styryl or chromone rings, could occur, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This would create additional sites for subsequent Phase II conjugation.

Enzyme Systems

While the specific enzymes responsible for the metabolism of this compound have not been identified, research on other 2-styrylchromones has shown their capacity to interact with various enzyme systems. For example, certain 2-styrylchromone derivatives have been found to inhibit cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway. up.ptnih.gov Although this interaction relates to the compound's pharmacological activity rather than its own metabolism, it demonstrates the potential for engagement with enzymatic processes. The inhibitory effect is particularly noted for analogues possessing a catechol (3',4'-dihydroxy) substitution on the B-ring. nih.gov

Excretion Routes and Metabolite Identification of this compound

Specific details on the excretion routes and identified metabolites of this compound are not available in the current body of scientific literature. Based on general pharmacological principles, it is anticipated that its water-soluble metabolites are eliminated from the body through two primary routes:

Renal Excretion: The kidneys are the main organs for the excretion of polar compounds, such as glucuronide and sulfate conjugates, into the urine. msdmanuals.com

Biliary Excretion: Compounds with a molecular weight over 300 g/mol that have both polar and lipophilic characteristics may be excreted in the bile. msdmanuals.com Conjugation with glucuronic acid is known to facilitate this excretory pathway. msdmanuals.com

Definitive characterization of the excretion profile would necessitate studies using a radiolabeled version of this compound in animal models. This would enable the quantification of the dose recovered in urine and feces and the structural elucidation of the major metabolites. nih.gov

Influence of Chemical Structure on the Pharmacokinetic Profile of this compound Analogues

The chemical structure of 2-styrylchromone analogues plays a critical role in determining their biological activity and is, therefore, expected to have a significant impact on their pharmacokinetic profiles. Structure-activity relationship (SAR) studies, though primarily focused on pharmacodynamics, offer valuable insights.

The presence and positioning of hydroxyl groups on the chromone and styryl rings are key determinants of biological effect. For instance, studies on the inhibition of xanthine (B1682287) oxidase (XO) have shown that a catechol group (3',4'-dihydroxy) on the B-ring of 2-styrylchromone derivatives enhances their inhibitory potency. scienceopen.comnih.gov This activity can be further increased by the presence of hydroxyl groups at the C-5 and C-7 positions of the A-ring. scienceopen.comnih.gov These hydroxyl groups, while important for pharmacological activity, are also the primary targets for Phase II metabolic enzymes. An increased number of hydroxyl groups could, therefore, lead to more rapid metabolism and clearance.

The table below presents data on the xanthine oxidase inhibitory activity of several 2-styrylchromone analogues, highlighting the influence of different hydroxylation patterns.

| Compound | Substituents | IC₅₀ (µM) for XO Inhibition |

| 19 | 5,7,3',4'-tetrahydroxy | 0.55 ± 0.03 |

| 18 | 7,3',4'-trihydroxy | 2.03 ± 0.19 |

| 14 | 5,7-dihydroxy | 2.52 ± 0.08 |

| 17 | 5,3',4'-trihydroxy | 4.36 ± 0.57 |

| Allopurinol (B61711) (control) | 5.43 |

Data sourced from studies on 2-styrylchromones' inhibitory effects on xanthine oxidase. scienceopen.comnih.govresearchgate.netresearchgate.net

Advanced Analytical Techniques for the Research and Characterization of 5 Hydroxy 2 Styrylchromone

Spectroscopic Methods for Structural Characterization and Purity Assessment of 5-Hydroxy-2-styrylchromone

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide extensive information on the compound's framework.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. core.ac.uk The protons of the styryl group, H-α and H-β, appear as doublets with a large coupling constant (around 16 Hz), which is indicative of a trans configuration of the double bond. core.ac.ukjapsonline.comclockss.org The resonance for the 5-OH group typically appears at a high chemical shift (around δ 13 ppm) due to the formation of an intramolecular hydrogen bond with the carbonyl group at C-4. core.ac.uk Other aromatic protons on the chromone (B188151) and styryl rings show distinct splitting patterns and chemical shifts that allow for their unambiguous assignment. core.ac.ukresearchgate.net NOE experiments have been used to definitively establish the E stereochemistry of the double bond. researchgate.netrsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon (C-4) resonates at a characteristic downfield position. The chemical shifts of the other carbons in the chromone and styryl moieties are consistent with the proposed structure. core.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron impact (EI) mass spectrometry reveals typical fragmentation patterns, including the loss of a hydrogen atom (M-H)⁺, a hydroxyl group (M-OH)⁺, and a carbonyl group (M-CO)⁺. clockss.org High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. japsonline.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands that are typical for the chromone scaffold. researchgate.netjapsonline.com The spectrum generally shows two main absorption peaks, one in the range of 220–270 nm corresponding to the benzoyl group, and another in the range of 300–390 nm attributed to the extended cinnamoyl system. japsonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretching), the carbonyl group (C=O stretching) of the γ-pyrone ring, the carbon-carbon double bond (C=C stretching) of the styryl moiety, and the aromatic rings. japsonline.comderpharmachemica.commdpi.com

Table 1: Spectroscopic Data for this compound

| Technique | Key Findings | References |

|---|---|---|

| ¹H NMR | trans configuration of the styryl double bond (J ≈ 16 Hz). Intramolecularly hydrogen-bonded 5-OH proton at high δ value. | core.ac.ukjapsonline.comclockss.org |

| ¹³C NMR | Characteristic chemical shifts for carbonyl, aromatic, and vinylic carbons confirming the chromone skeleton. | core.ac.uk |

| Mass Spec | Molecular ion peak confirms the molecular weight. Fragmentation patterns consistent with the structure. | clockss.orgmdpi.com |

| UV-Vis | Absorption maxima characteristic of the chromone and extended cinnamoyl systems. | researchgate.netjapsonline.com |

| IR | Characteristic absorption bands for -OH, C=O, C=C, and aromatic functional groups. | japsonline.comderpharmachemica.commdpi.com |

Chromatographic Techniques for Separation and Quantification of this compound and its Metabolites

Chromatographic methods are essential for the separation of this compound from complex mixtures, such as plant extracts or biological samples, and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound. Reversed-phase HPLC, often using a C18 column, is a common approach for its separation. ipb.pt The mobile phase typically consists of a mixture of an aqueous solvent (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ipb.ptjlabphy.org Detection is commonly performed using a UV detector at a wavelength corresponding to one of the compound's absorption maxima. ipb.pt HPLC methods have been developed for the separation of this compound from its derivatives and other related compounds. ipb.pt

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com While this compound itself may require derivatization to increase its volatility for GC analysis, this technique is particularly useful for the identification and quantification of its metabolites, which may be more amenable to this method. nih.govmdpi.com GC-MS provides both retention time information for separation and mass spectral data for confident identification. nih.gov

Hyphenated Techniques in the Analysis of Complex Mixtures Containing this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. ijarnd.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry. chemijournal.com This technique is invaluable for the analysis of this compound in complex matrices like plant extracts and biological fluids. derpharmachemica.comacgpubs.org LC-MS can provide information on the molecular weight of the compound and its fragments, aiding in its identification even at low concentrations. LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is used for quantitative analysis in complex samples. protocols.iodiva-portal.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. chemijournal.com This powerful technique can provide complete structural elucidation of components within a mixture without the need for prior isolation. While less common than LC-MS due to lower sensitivity, it is a valuable tool for the analysis of novel compounds or complex mixtures containing this compound. chemijournal.comijarnd.com

Bioanalytical Methods for Detection and Quantification of this compound in Biological Matrices

The study of the pharmacokinetic and metabolic fate of this compound requires robust bioanalytical methods for its detection and quantification in biological matrices such as plasma, urine, and tissues.

The development of such methods typically involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate the analyte of interest.

Chromatographic Separation: As with other applications, reversed-phase HPLC is the method of choice for separating this compound and its metabolites from endogenous components in the sample. jlabphy.org

Detection: For quantitative bioanalysis, LC-MS/MS is the preferred technique due to its high sensitivity, selectivity, and specificity. protocols.iodiva-portal.org The method is validated to ensure it meets regulatory standards for accuracy, precision, linearity, and stability.

When developing bioanalytical methods for endogenous molecules or their analogs, it is crucial to account for the baseline levels of the analyte in the matrix. who.int This often involves the use of a surrogate matrix or standard addition methods for calibration. The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, must also be carefully evaluated and minimized to ensure accurate quantification. bioanalysis-zone.com

Computational and Theoretical Studies on 5 Hydroxy 2 Styrylchromone

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Hydroxy-2-styrylchromone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of this compound. researchgate.netajchem-a.comrsc.org These theoretical methods are used to determine optimized molecular geometry, including bond lengths and angles, and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchalcogen.ro

The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap are crucial descriptors of chemical reactivity. nih.govchalcogen.ro A smaller energy gap generally indicates a molecule is more reactive and kinetically less stable. nih.govnih.gov These calculations help in understanding the molecule's ability to donate or accept electrons, which is fundamental to its antioxidant potential and its interactions with biological receptors. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's behavior. nih.gov These include ionization potential, electron affinity, chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). ajchem-a.comnih.gov For instance, DFT studies on related chromone (B188151) derivatives have utilized methods like B3LYP to calculate these parameters, which correlate with observed biological activities. bohrium.comnih.gov Analysis of the molecular electrostatic potential (MEP) map can also identify the nucleophilic and electrophilic regions of the molecule, highlighting likely sites for metabolic reactions or intermolecular interactions. researchgate.netnih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance in Reactivity Analysis

| Parameter | Symbol | Significance | Citation(s) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. | chalcogen.ro |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. | chalcogen.ro |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | nih.govnih.gov |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. | ajchem-a.comnih.gov |

| Chemical Softness | S | The reciprocal of hardness, indicating the ease of electron cloud polarization. | ajchem-a.comnih.gov |

| Chemical Potential | μ | Describes the tendency of electrons to escape from a system. | ajchem-a.comnih.gov |

| Electrophilicity Index | ω | Quantifies the energy stabilization when the system acquires additional electronic charge. | ajchem-a.comnih.gov |

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound and its derivatives, MD simulations provide detailed insights into how these compounds interact with and bind to biological targets such as proteins and enzymes. espublisher.comresearchgate.net These simulations can reveal the stability of the ligand-protein complex, conformational changes induced by binding, and the key amino acid residues involved in the interaction. nih.govespublisher.com

In studies involving 2-styrylchromone derivatives, MD simulations have been combined with molecular docking to investigate their potential as inhibitors of specific enzymes, such as the human kinesin Eg5, a target in cancer therapy. espublisher.comjapsonline.com Following initial docking to predict the binding pose, MD simulations are run to assess the dynamic stability of the complex. espublisher.com Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acids, which highlights flexible regions of the protein. nih.govmdpi.com

Furthermore, techniques like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method are used to calculate the binding free energy (ΔGbind) of the ligand-protein complex, providing a quantitative estimate of binding affinity. espublisher.com Energy decomposition analysis can then identify the specific amino acid residues that contribute most significantly to the binding energy through hydrogen bonds, hydrophobic interactions, or other forces. espublisher.com For example, studies on 2-styrylchromone derivatives targeting kinesin Eg5 identified key binding residues such as E100, R103, and Y195 as crucial for the interaction. espublisher.com

Table 2: Summary of Molecular Dynamics Simulation Applications for Styrylchromone Scaffolds

| Biological Target | Therapeutic Area | Key Findings from MD Simulations | Citation(s) |

|---|---|---|---|

| Human Kinesin Eg5 | Anticancer | Confirmed stable binding of 2-styrylchromone derivatives in the allosteric pocket; identified key interacting amino acid residues (e.g., E100, R103, P105, Y195). Calculated favorable binding free energies. | espublisher.com |

| Insulin-Degrading Enzyme (IDE) | Antidiabetic | Showed stability of the protein-ligand complex for related formyl-chromone derivatives at the active site, with RMSD values between 0.2 and 0.5 nm. | nih.gov |

| Serotonin (B10506) 5-HT2B Receptor | Neurotherapeutics | Docking studies identified a putative binding pocket for 5-hydroxy-2-(2-phenylethyl)chromone, a structural analog, helping to understand its affinity. | acs.org |

In Silico Screening and Drug Design Approaches Involving this compound Scaffolds

The this compound structure serves as a valuable "scaffold" or starting point in drug design and discovery. nih.govcore.ac.uk In silico screening, also known as virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. pharmaexcipients.com This approach significantly reduces the time and cost associated with traditional drug discovery. nih.gov

The 2-styrylchromone scaffold has been investigated for the development of various therapeutic agents. iiarjournals.orgnih.gov For example, molecular docking studies have been used to screen 2-styrylchromone derivatives for their potential as anticancer agents by evaluating their binding affinity to targets like the human kinesin Eg5 protein. japsonline.com Other studies have explored this scaffold for designing potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govnih.gov

The presence and position of hydroxyl groups on the chromone scaffold are often critical for activity. mdpi.com In a study on glycogen (B147801) phosphorylase inhibitors, hydroxylations on the chromone A-ring and the styryl B-ring of 2-styrylchromones were found to be determinants for inhibitory activity. mdpi.com This highlights the importance of the 5-hydroxy group in this compound for potential biological interactions. These findings suggest that the this compound framework is a promising lead structure for developing novel inhibitors for various enzymes and receptors. core.ac.ukacgpubs.org

Table 3: Examples of In Silico Screening and Drug Design Using the 2-Styrylchromone Scaffold

| Therapeutic Target | Disease/Condition | In Silico Method | Key Finding | Citation(s) |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Molecular Docking, 3D-QSAR | The 2-styrylchromone structure is a useful scaffold for designing novel, selective MAO-B inhibitors. | nih.govmdpi.com |

| Human Kinesin Eg5 | Cancer | Molecular Docking | Synthesized 2-styrylchromones showed good binding scores, with a trimethoxy-substituted derivative showing the best in silico and in vitro results. | espublisher.comjapsonline.com |

| Glycogen Phosphorylase (GP) | Type 2 Diabetes | Molecular Docking | Hydroxylation at C-5 and C-7 of the chromone A-ring contributed significantly to the inhibitory activity against GPa. | mdpi.com |

| Human α-amylase | Diabetes | Molecular Docking | Hydroxylated 2-styrylchromone derivatives exhibited higher binding energies than the reference drug, acarbose. | acgpubs.org |

Predictive Modeling for Biological Activities of this compound Derivatives

Predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational method used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov QSAR models are mathematical equations that can predict the activity of new, untested compounds based on their calculated physicochemical, structural, and quantum chemical features, known as descriptors. iiarjournals.orgdovepress.com

For 2-styrylchromone and 3-styrylchromone derivatives, QSAR studies have been successfully employed to model and predict their inhibitory activities against enzymes like MAO-A and MAO-B. nih.govnih.govjosai.ac.jp In these studies, a series of derivatives are synthesized and their biological activities (e.g., IC50 values) are measured. nih.gov Then, a large number of molecular descriptors are calculated for each compound. iiarjournals.org Using statistical methods, a model is built that links a selection of these descriptors to the observed activity. semanticscholar.org

The quality of a QSAR model is assessed by statistical parameters such as the determination coefficient (R²) and the leave-one-out cross-validated determination coefficient (Q²). nih.gov A high Q² value (typically > 0.5) suggests that the model has good predictive ability. josai.ac.jp For example, a 3D-QSAR model for the MAO-B inhibitory activity of 2-styrylchromone derivatives yielded a high R² of 0.873 and a Q² of 0.675, indicating a reliable predictive model. nih.gov Similarly, QSAR analyses have been used to explain the tumor-specificity of 2-styrylchromone derivatives, finding that their activity can be explained mainly by descriptors related to molecular shape and electronic state. iiarjournals.orgnih.gov These models are valuable tools for prioritizing which new derivatives of this compound should be synthesized and tested. nih.gov

Table 4: Descriptors Used in QSAR Models for Predicting Styrylchromone Activity

| Descriptor Category | Example Descriptors | Predicted Activity | Citation(s) |

|---|---|---|---|

| Quantum Chemical | Net atomic charges (qC1, qC2), Dipole moment, HOMO/LUMO energies | Cytotoxicity, Anticancer activity | iiarjournals.orgdovepress.com |

| Physicochemical | LogP (lipophilicity) | Cytotoxicity | dovepress.com |

| Structural / Topological | Molecular shape descriptors | Tumor-specificity | iiarjournals.orgnih.gov |

| 3D-Molecular Field | Steric and electrostatic fields (from CoMFA/AutoGPA) | MAO-B Inhibition | nih.govjosai.ac.jp |

Challenges and Future Directions in 5 Hydroxy 2 Styrylchromone Research

Current Gaps in Understanding the Fundamental Biology of 5-Hydroxy-2-styrylchromone

Despite the identification of various biological effects, a deep mechanistic understanding of how this compound interacts with cellular systems is still in its infancy. A significant knowledge gap exists concerning its absorption, distribution, metabolism, and excretion (ADME) profiles in vivo, which are critical for determining its bioavailability and potential as a drug candidate. scienceopen.com

Key areas where our understanding is limited include:

Precise Molecular Targets: While studies have pointed to interactions with enzymes like xanthine (B1682287) oxidase and effects on pathways such as those involving cyclooxygenases (COX), the direct molecular binding partners for this compound are not fully elucidated. researchgate.netipb.pt For instance, its role as a non-nitrogenous antagonist for the 5-HT2B receptor has been identified, but the full scope of its receptor interactions across different cell types remains unknown. researchgate.net

Mechanism of Action: The exact mechanisms by which this compound exerts its antioxidant and anti-inflammatory effects are not completely understood. mdpi.com It is known to scavenge reactive oxygen and nitrogen species, but the specific pathways modulated and the key signaling molecules involved require further investigation. nih.govnih.gov For example, while it can inhibit COX-1, it shows no significant inhibition of COX-2 at tested concentrations, suggesting a selective but not fully characterized mechanism. ipb.pt Similarly, its ability to reduce nitric oxide production and iNOS expression in certain cell types points to a complex interplay with inflammatory signaling cascades like NF-κB, which warrants deeper exploration. nih.gov

Structure-Activity Relationships (SAR): Although some SAR studies have been conducted, highlighting the importance of the hydroxylation pattern on the A and B rings for antioxidant activity, a comprehensive understanding is lacking. scienceopen.comnih.gov The influence of the 5-hydroxy group, in particular, compared to other substitution patterns, on the diverse biological activities needs systematic investigation to guide the synthesis of more potent and selective analogs. scienceopen.commdpi.com

Emerging Technologies and Methodologies for this compound Research

Overcoming the current challenges in this compound research will heavily rely on the adoption of advanced technologies and innovative methodologies. These tools can provide unprecedented insights into its biological functions and therapeutic potential.

Advanced Analytical and Imaging Techniques:

High-Resolution Mass Spectrometry (HRMS): Essential for detailed metabolic profiling to identify and quantify metabolites of this compound in biological systems.

Advanced NMR Spectroscopy: Techniques like 2D NMR are crucial for unambiguously establishing the stereochemistry and conformational features of new synthetic derivatives. core.ac.uk

Fluorescent Probes: The intrinsic fluorescence of the chromone (B188151) core can be exploited to develop probes for cellular imaging, allowing for real-time visualization of its subcellular localization and interaction with potential targets. researchgate.net

Omics Approaches:

Genomics and Transcriptomics (RNA-seq): Can identify genes and pathways modulated by this compound treatment, offering a global view of its cellular impact.

Proteomics: Can uncover protein interaction networks and post-translational modifications induced by the compound, helping to pinpoint direct and indirect targets.

Metabolomics: Provides a snapshot of the metabolic changes within a cell or organism upon exposure to this compound, linking its activity to specific metabolic pathways.

Computational and In Silico Methods:

Molecular Docking and Dynamics Simulations: These computational tools are invaluable for predicting binding affinities and modes of interaction with potential protein targets, such as the 5-HT2B receptor or human kinesin Eg5. researchgate.netjapsonline.com This can help in understanding structure-activity relationships and in the rational design of new, more potent derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Can be used to build predictive models that correlate structural features of styrylchromone derivatives with their biological activities, accelerating the discovery of lead compounds.

Strategic Approaches for Advanced Preclinical Investigation of this compound

To bridge the gap between promising in vitro results and potential clinical applications, a strategic and rigorous preclinical investigation plan is essential.

Development of Relevant In Vivo Models:

Disease-Specific Animal Models: Utilizing well-established animal models for conditions where this compound has shown potential, such as inflammatory diseases, neurodegenerative disorders, or specific cancers, is critical. ipb.ptresearchgate.net

Humanized Models: Employing humanized mouse models or patient-derived xenografts (PDX) can offer more clinically relevant data on efficacy and response.

Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

ADME Studies: As a top priority, detailed in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound. scienceopen.com

Biomarker Development: Identifying and validating biomarkers that correlate with the compound's biological activity will be crucial for monitoring its effects in preclinical models and, eventually, in human trials. For example, monitoring levels of inflammatory cytokines or specific signaling proteins. nih.gov

Table 1: Key Research Findings on the Biological Activity of this compound and Related Compounds

| Biological Activity | Key Findings | Associated Compounds | References |

|---|---|---|---|

| Neuroprotection | Showed significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cells. | This compound | researchgate.net |

| Anti-inflammatory | Inhibited COX-1 activity and LTB4 production, indicating dual inhibition of COX and 5-LOX pathways. | Polyhydroxylated 2-styrylchromones | ipb.pt |

| Antioxidant | Demonstrated potent xanthine oxidase inhibitory activity, superior to allopurinol (B61711) in some cases. | Polyhydroxylated 2-styrylchromones | researchgate.net |

| Receptor Antagonism | Acts as a non-nitrogenous antagonist for the 5-HT2B serotonin (B10506) receptor. | 5-Hydroxy-2-(2-phenylethyl)chromone (a related structure) | researchgate.net |

| Anticancer | Derivatives have shown cytotoxicity in human leukemia and breast cancer cell lines. | Natural and synthetic 2-styrylchromones | core.ac.ukresearchgate.net |

Interdisciplinary Collaboration in this compound Research

The complexity of drug discovery and development necessitates a collaborative, interdisciplinary approach. The journey of this compound from a chemical entity to a therapeutic tool will require the combined expertise of various scientific fields.

Medicinal Chemistry and Organic Synthesis: Chemists are essential for the rational design and synthesis of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties. core.ac.ukclockss.org Their work in developing efficient synthetic routes is foundational to the entire research effort. clockss.org

Pharmacology and Cell Biology: Pharmacologists and cell biologists are needed to design and execute robust in vitro and in vivo experiments to elucidate the mechanisms of action, identify molecular targets, and assess the physiological effects of the compounds. mdpi.comnih.gov

Computational Biology and Bioinformatics: Experts in these fields can apply in silico methods to predict target interactions, analyze large datasets from 'omics' studies, and guide the prioritization of compounds for further testing. japsonline.commdpi.com

Translational Medicine: Clinicians and translational scientists play a critical role in identifying the most relevant disease areas for potential application and in designing preclinical studies that will have the highest chance of translating to clinical success.

By fostering a collaborative environment where chemists, biologists, computational scientists, and clinicians work in concert, the research community can more effectively navigate the challenges and unlock the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Hydroxy-2-styrylchromone, and how can reaction yields be optimized?

- Methodology : The Algar–Flynn–Oyamada reaction is a foundational method for chromone synthesis. Modifications include using substituted benzaldehydes and adjusting reaction conditions (e.g., solvent polarity, temperature). For 5-hydroxy derivatives, hydroxylation at the C5 position is achieved via regioselective oxidation or demethylation of methoxy precursors . Yield optimization involves catalyst screening (e.g., acid/base catalysts) and purification via column chromatography.

Q. Which spectroscopic and crystallographic methods are most reliable for structural elucidation of this compound derivatives?

- Methodology :

- NMR : H and C NMR identify substituent patterns (e.g., hydroxyl vs. methoxy groups). NOESY confirms stereochemistry of the styryl group .

- X-ray crystallography : Resolves bond angles and intermolecular interactions, such as hydrogen bonding between the 5-hydroxy group and adjacent carbonyl oxygen .

Q. What in vitro assays are recommended for preliminary screening of biological activities (e.g., antiviral, anticancer)?

- Methodology :

- Antiviral : Norovirus surrogate models (e.g., MNV assays) measure IC values via plaque reduction. Compound 30 (this compound) showed ≈7 μM activity, suggesting polymerase inhibition .

- Anticancer : MTT assays using carcinoma cell lines (e.g., HepG2, A549) assess antiproliferative effects. Substituent modifications (e.g., 4′-methoxy) enhance microtubule stabilization .

Advanced Research Questions

Q. How can researchers investigate the hypothesized mechanism of action targeting norovirus polymerase?

- Methodology :

- Molecular docking : Simulate binding interactions between this compound and norovirus RdRp active sites using software like AutoDock .

- Enzyme inhibition assays : Measure RNA synthesis inhibition in cell-free systems using H-labeled NTPs .

Q. What strategies address structure-activity relationship (SAR) contradictions in antiproliferative activity across cell lines?

- Methodology :

- Substituent modulation : Compare 3-hydroxy vs. 3-methoxy derivatives in cytotoxicity assays. For example, 3-hydroxy derivatives showed higher selectivity in rhabdoid tumor cells .

- Cellular uptake studies : Use fluorescent analogs to quantify intracellular accumulation differences .

Q. How can contradictory findings regarding the compound’s dual role in apoptosis induction and antioxidant activity be resolved?

- Methodology :

- Longitudinal assays : Track ROS levels and caspase-3 activation simultaneously in the same cell population .

- Dose-response analysis : Determine concentration thresholds where pro-oxidant effects dominate .

Q. What considerations are critical for designing in vivo studies to evaluate bioavailability and toxicity?

- Methodology :

- Pharmacokinetics : Use HPLC-MS to measure plasma half-life and tissue distribution in rodent models.

- Toxicity screening : Assess hepatic/renal biomarkers (e.g., ALT, creatinine) post-administration. Prior studies noted low acute toxicity in chromones with hydroxyl substitutions .

Q. Which advanced analytical techniques validate the compound’s stability under physiological conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products